5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
Overview
Description
5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H14BrFO3 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.01104 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Orexin-1 Receptor Mechanisms and Binge Eating
Research has explored the role of Orexin (OX) receptors in feeding, arousal, stress, and drug abuse, with specific focus on compulsive food consumption. Compounds like SB-649868, which share a structural similarity to 5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, have been evaluated for their effects on binge eating in rats. These studies indicate a significant role of OX1R mechanisms in binge eating, suggesting potential therapeutic applications for disorders with a compulsive component (Piccoli et al., 2012).
Antimycobacterial Properties
The synthesis and antimycobacterial properties of compounds related to this compound have been investigated. Specifically, the study reported the synthesis of 5-bromo-2,2-dimethyl-2H-chromen-6-ol and its derivatives, showing potential as antimycobacterial agents (Prado et al., 2007).
Synthesis and Cyclization Techniques
Research has also focused on the synthesis techniques related to chromen derivatives, which include compounds structurally similar to this compound. These techniques involve microwave-assisted cyclization and functionalization using palladium catalysis, which can yield various chromene derivatives (Dao et al., 2018).
Photodynamic Therapy Application
Studies have been conducted on zinc phthalocyanine derivatives containing Schiff base groups, where one of the derivatives includes a structure similar to this compound. These compounds demonstrate significant potential in photodynamic therapy for the treatment of cancer, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anti-pinworm Activity
Novel coumarin-based trisubstituted methanes, structurally related to this compound, have been evaluated for anti-pinworm activity. These compounds demonstrated significant worm reduction in mice infected with Syphacia obvelata, indicating potential as new anthelmintic drugs (Dhar et al., 2021).
Properties
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFO3/c1-10-5-15(18-11(2)7-17(21)23-16(18)6-10)22-9-12-3-4-13(19)8-14(12)20/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHMQWAEPXKOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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